

Methoxycarbonylferrocene: A Versatile Precursor for the Synthesis of Bioactive Ferrocene Derivatives

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Compound of Interest

Compound Name: *Methoxycarbonylferrocene*

Cat. No.: *B15336813*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

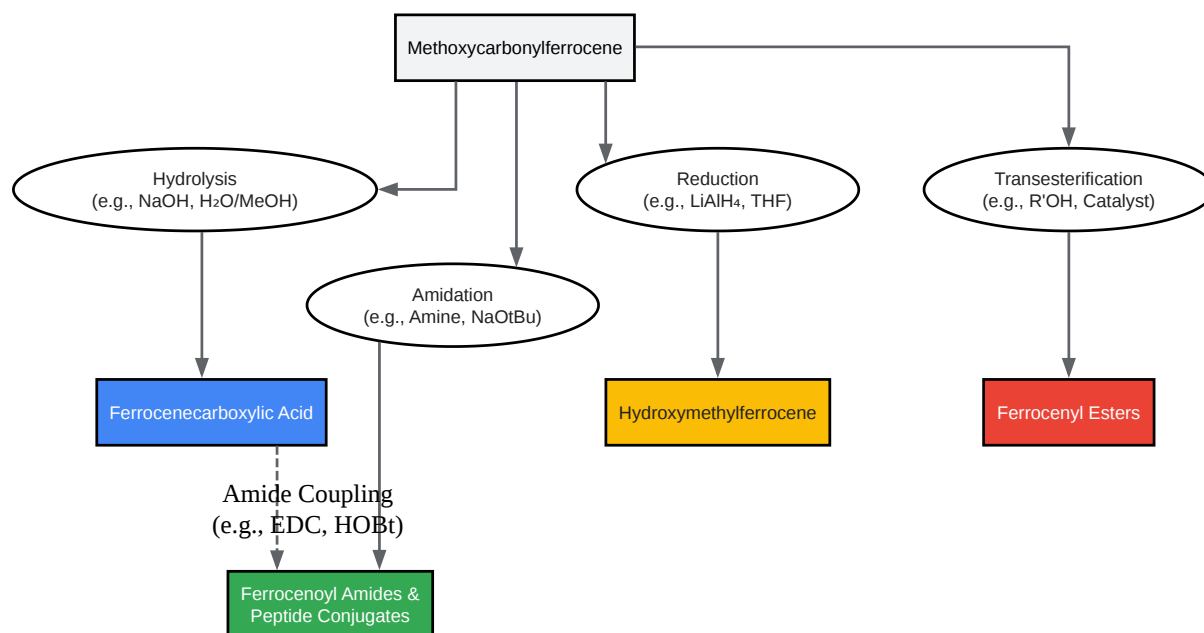
Methoxycarbonylferrocene is a readily accessible and versatile starting material for the synthesis of a diverse array of ferrocene derivatives. Its stable sandwich structure, coupled with the reactivity of the ester functional group, allows for straightforward chemical modifications to produce compounds with significant potential in medicinal chemistry and drug development. Ferrocene-containing molecules have garnered considerable interest due to their unique physicochemical properties, including their redox activity, which can be harnessed to design novel therapeutic agents, particularly in the field of oncology.

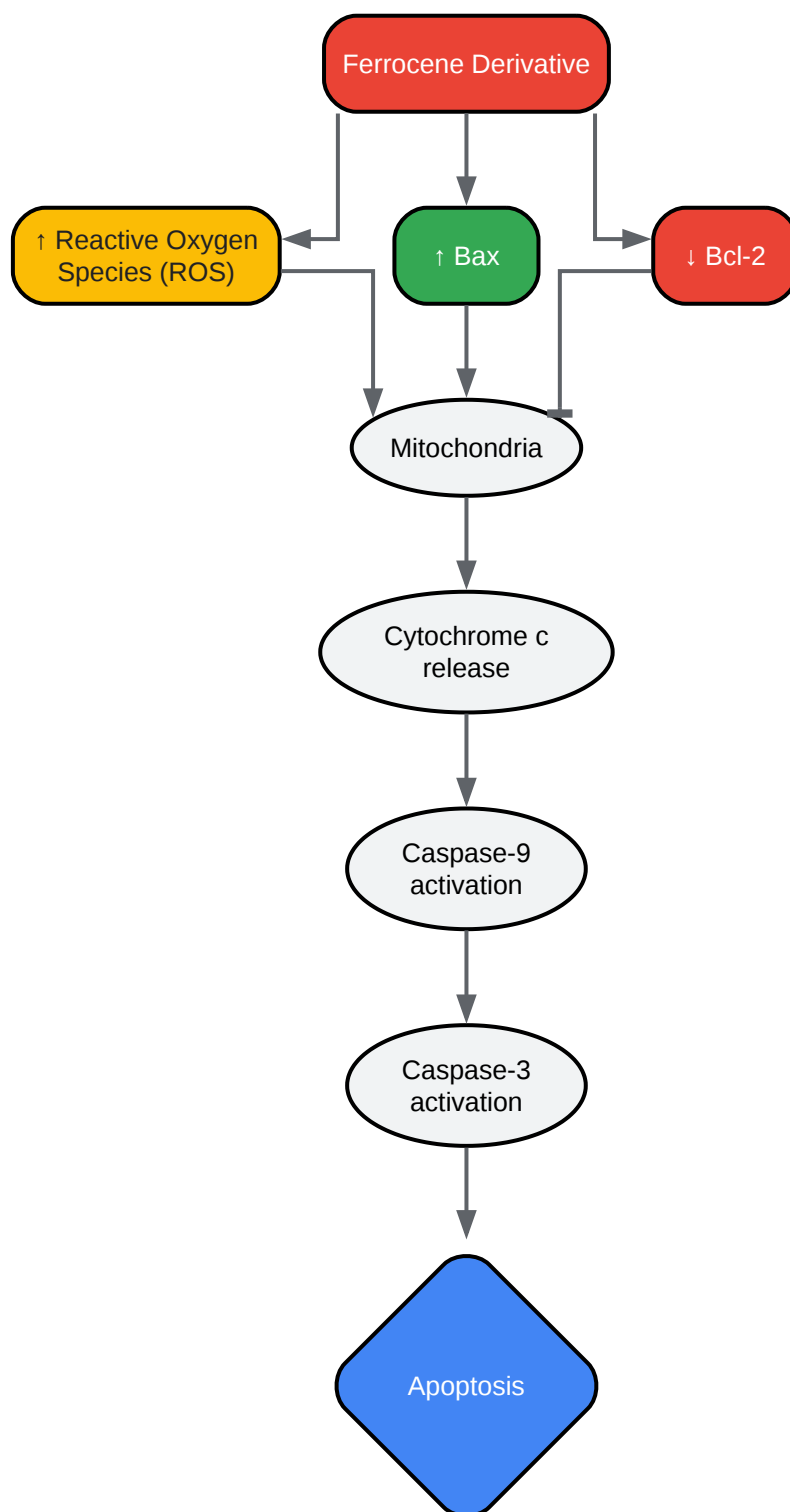
This document provides detailed application notes and experimental protocols for the transformation of **methoxycarbonylferrocene** into key intermediates and bioactive conjugates. It is intended to serve as a practical guide for researchers in academic and industrial settings who are exploring the synthesis and application of novel ferrocene-based compounds.

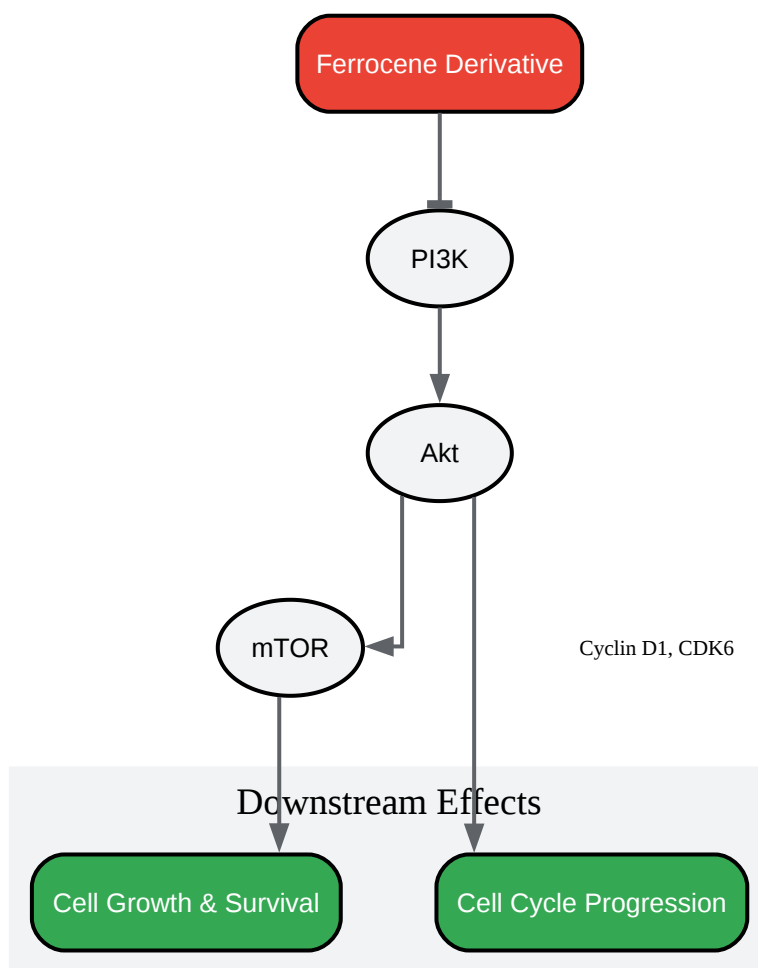
Key Synthetic Transformations

Methoxycarbonylferrocene can be efficiently converted into several key intermediates, which serve as building blocks for more complex ferrocene derivatives. The primary transformations

include hydrolysis to ferrocenecarboxylic acid, direct amidation, reduction to hydroxymethylferrocene, and transesterification.







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- To cite this document: BenchChem. [Methoxycarbonylferrocene: A Versatile Precursor for the Synthesis of Bioactive Ferrocene Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15336813#methoxycarbonylferrocene-as-a-precursor-for-ferrocene-derivatives>]

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